

Application Notes and Protocols for SSR504734 in Murine Models

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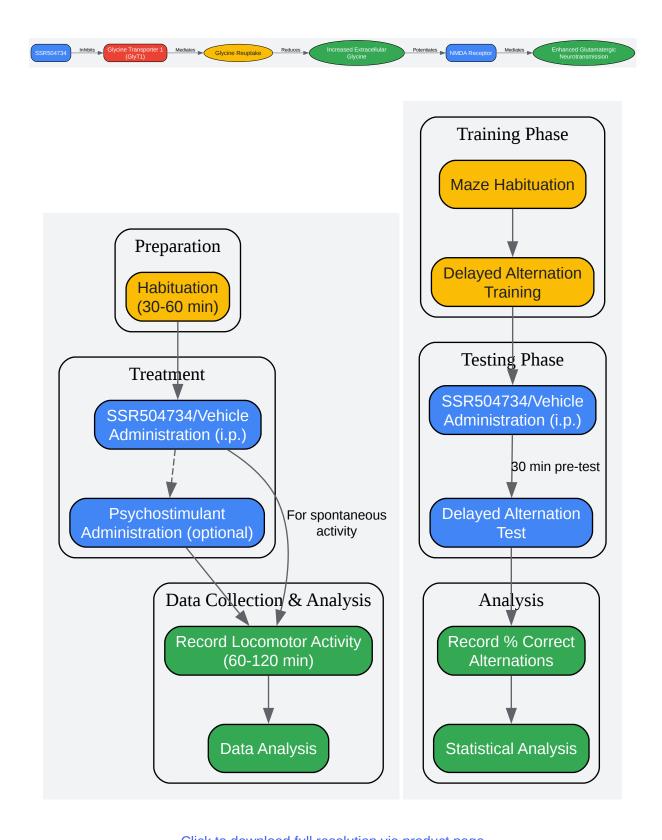
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **SSR504734**, a selective Glycine Transporter Type 1 (GlyT1) inhibitor, in mice. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for investigating its effects on various behavioral and neurological parameters.

Mechanism of Action

SSR504734 is a potent and selective inhibitor of the Glycine Transporter Type 1 (GlyT1).[1][2] [3] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft in various brain regions. By inhibiting GlyT1, **SSR504734** increases the extracellular concentration of glycine.[2][3] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor. [1][4][5] The elevated glycine levels enhance NMDA receptor-mediated glutamatergic neurotransmission.[1][2] This mechanism is believed to underlie its potential therapeutic effects in disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1][2][6]





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